molecular formula C22H20N6O3 B11225527 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11225527
M. Wt: 416.4 g/mol
InChI Key: MWBQFELYEJHWMW-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the indazole and quinazoline intermediates, followed by their coupling with the pyrrolidine derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced indazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .

Medicine

In medicinal chemistry, 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique structure allows for the exploration of new applications in material science and catalysis .

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE apart is its unique combination of three different heterocyclic moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20N6O3/c29-19-11-14(12-28(19)20-15-5-1-4-8-18(15)25-26-20)21(30)23-9-10-27-13-24-17-7-3-2-6-16(17)22(27)31/h1-8,13-14H,9-12H2,(H,23,30)(H,25,26)

InChI Key

MWBQFELYEJHWMW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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